molecular formula C11H7ClOS B1320487 3-Thien-3-ylbenzoyl chloride CAS No. 886851-34-9

3-Thien-3-ylbenzoyl chloride

Cat. No.: B1320487
CAS No.: 886851-34-9
M. Wt: 222.69 g/mol
InChI Key: DWIHFQLHAQZZSL-UHFFFAOYSA-N
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Description

3-Thien-3-ylbenzoyl chloride is a useful research compound. Its molecular formula is C11H7ClOS and its molecular weight is 222.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

3-Thien-3-ylbenzoyl chloride has been utilized in the synthesis of thieno[2,3-f]isoindoles, a type of heterocyclic compound. This process typically involves a series of reactions, starting with acylation and followed by intramolecular Diels–Alder vinylarenе (IMDAV) reactions and final aromatization. This method is particularly useful for producing functionally substituted thieno[2,3-f]isoindole carboxylic acids, which are valuable for further transformations and bioscreening (Obushak et al., 2020).

2. Photoluminescent Properties Research

Another significant application is in the field of photoluminescence. Research has been conducted on the synthesis of 3,4-ethylenedioxythiophene (EDOT) derivatives to investigate their photoluminescent properties. These derivatives have potential applications in advanced material sciences, including organic light-emitting devices (Pepitone et al., 2003).

3. Synthesis of Novel Nitrogen Heterocycles

This compound is also used in the synthesis of novel five-membered ring nitrogen heterocycles, with implications in medicinal chemistry. These heterocycles exhibit promising cytotoxic activity against certain cancer cell lines, making them a focal point for developing new anticancer agents (Tomaščiková et al., 2008).

4. Development of Organic Semiconductors

The chemical is also instrumental in the development of organic semiconductors. Studies have involved synthesizing various derivatives and exploring their electronic properties for potential use in electronic devices, such as transistors and solar cells (Oda et al., 2007).

5. Antitumor and Antimicrobial Activities

Compounds derived from this compound have been evaluated for their antitumor and antimicrobial activities. These studies are essential for discovering new therapeutic agents against various forms of cancers and microbial infections (Elewa et al., 2020).

Properties

IUPAC Name

3-thiophen-3-ylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClOS/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIHFQLHAQZZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594578
Record name 3-(Thiophen-3-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-34-9
Record name 3-(Thiophen-3-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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